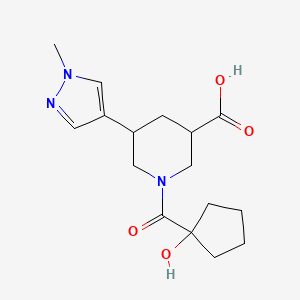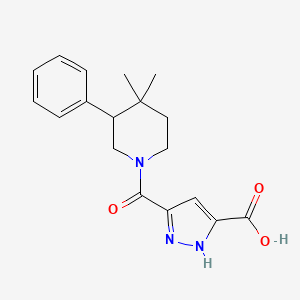![molecular formula C16H23N3O3 B7438876 N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide](/img/structure/B7438876.png)
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide, also known as AOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOA is a hydroxamic acid derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide involves the inhibition of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from histones, which leads to the repression of gene expression. This compound inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of HDACs, the activation of tumor suppressor genes, and the suppression of oncogenes. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been studied for its potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide in lab experiments is its specificity for HDAC inhibition, which allows for the selective inhibition of HDACs without affecting other enzymes. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide, including its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Additionally, studies are needed to investigate the potential side effects of this compound and its long-term safety. Finally, future research may focus on the development of novel derivatives of this compound with improved solubility and efficacy.
合成法
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide can be synthesized through various methods, including the reaction of 1-adamantylamine with ethyl chloroacetate, followed by the reaction with hydrazine hydrate to form 3-(1-adamantyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of the oxadiazole with hydroxylamine hydrochloride to form this compound.
科学的研究の応用
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. This compound has been found to exhibit anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-9-13(21)17-2-1-14-18-15(19-22-14)16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12,20H,1-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQJOJOHGHCHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NOC(=N4)CCNC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-methyl-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438801.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)

![1-hydroxy-N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7438845.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)
![1-[2-(1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl)ethyl]-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7438872.png)